1-(Cyclopentyloxy)-2-iodobenzene
Description
1-(Cyclopentyloxy)-2-iodobenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at position 2 and a cyclopentyloxy group (-O-cyclopentyl) at position 1. The cyclopentyloxy group introduces steric bulk and moderate electron-donating effects, which influence reactivity in cross-coupling and cyclization reactions.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-cyclopentyloxy-2-iodobenzene |
InChI |
InChI=1S/C11H13IO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
LWFOHWGWHJHQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-(Cyclopentyloxy)-2-iodobenzene with structurally related 2-iodobenzene derivatives, focusing on synthesis, reactivity, applications, and physicochemical properties.
Structural and Functional Group Variations
Key analogs include:
- 1-(Allyloxy)-2-iodobenzene (allyloxy substituent)
- 1-(Benzyloxy)-2-iodobenzene (benzyloxy substituent)
- 1-Chloro-2-iodobenzene (chloro substituent)
- 1-(Dimethoxymethyl)-2-iodobenzene (dimethoxymethyl substituent)
- 1-Ethoxy-2-iodobenzene (ethoxy substituent)
Cross-Coupling Reactions
- 1-(Allyloxy)-2-iodobenzene : Used in Pd-catalyzed arylallylation to synthesize 3,3-disubstituted heterocycles (e.g., dihydrobenzofurans) .
- 1-(Benzyloxy)-2-iodobenzene : Participates in intramolecular C–H arylation to form fused chromene derivatives (68% yield) .
- 1-(Cyclopentyloxy)-2-iodobenzene : Expected to exhibit slower oxidative addition in Pd-catalyzed reactions due to steric hindrance from the cyclopentyl group.
Radical Cyclization
- 1-(Allyloxy)-2-iodobenzene : Forms 2,3-dihydrobenzofurans via radical cyclization under visible light and TTMSS (trimethylsilyl sulfinate) .
- 1-(Cyclopentyloxy)-2-iodobenzene : Bulky substituents may hinder radical intermediates, reducing cyclization efficiency compared to allyloxy analogs.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Profile |
|---|---|---|---|
| 1-(Cyclopentyloxy)-2-iodobenzene | 302.11 | ~250 (estimated) | Lipophilic, soluble in THF, DCM |
| 1-Chloro-2-iodobenzene | 238.45 | 220–225 | Low polarity, soluble in ethers |
| 1-Ethoxy-2-iodobenzene | 248.06 | ~235 | Moderate polarity, soluble in ethanol |
Key Observations :
- Bulky substituents (e.g., cyclopentyloxy) increase molecular weight and reduce solubility in polar solvents.
- Electron-withdrawing groups (e.g., chloro) enhance stability but limit participation in nucleophilic reactions.
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